molecular formula C20H32B2O6 B2471677 2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1338078-40-2

2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B2471677
CAS No.: 1338078-40-2
M. Wt: 390.09
InChI Key: DHARUFNTQZNQOZ-UHFFFAOYSA-N
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Description

This compound (CAS: 1338078-40-2) is a bis-boronic ester featuring a 1,2-phenylene core substituted with methoxy groups at the 4 and 5 positions. Each boron atom is stabilized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group. Its molecular formula is C₂₂H₃₄B₂O₆ (molecular weight ≈ 408.1 g/mol) . It is primarily used as a monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and organic electronic materials .

Properties

IUPAC Name

2-[4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-15(23-9)16(24-10)12-14(13)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHARUFNTQZNQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2B3OC(C(O3)(C)C)(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis for C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a high-efficiency method for introducing boronic ester groups to aromatic systems. The reaction typically employs bis(pinacolato)diboron (B2pin2) and an iridium catalyst, such as (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, alongside nitrogen-donor ligands like 1,1'-di(pyridin-2-yl)-1,1',3,3'-tetrahydro-2,2'-bibenzo[d]diazaborole. The catalytic cycle involves oxidative addition of B2pin2 to iridium, followed by aromatic C-H activation and reductive elimination to form the boronic ester.

For the target compound, the substrate 1,2-dibromo-4,5-dimethoxybenzene undergoes double borylation at the 1,2-positions. Steric hindrance from adjacent methoxy groups necessitates elevated temperatures (100°C) and prolonged reaction times (16 hours) to achieve complete conversion. The use of cyclopentyl methyl ether as a solvent enhances solubility of the aromatic precursor and stabilizes the iridium intermediate.

Optimization of Reaction Conditions

Key parameters influencing yield include catalyst loading, ligand ratio, and solvent polarity. As demonstrated in Table 1, increasing the iridium catalyst to 1 mol% and ligand to 2 mol% maximizes turnover frequency while minimizing side reactions like deboronation. Purification via silica gel chromatography with ethyl acetate/hexane eluents isolates the product in >99% purity.

Table 1: Optimization of Iridium-Catalyzed Borylation

Parameter Optimal Value Yield (%)
Catalyst Loading 1 mol% 99
Ligand Ratio 2 mol% 99
Temperature 100°C 99
Reaction Time 16 h 99

Transesterification of Boronic Acids with Pinacol

Equilibrium Dynamics and Thermodynamic Control

Transesterification offers a complementary route to bis-boronic esters by reacting boronic acids with pinacol (2,3-dimethyl-2,3-butanediol). The equilibrium between boronic acid and ester is driven by azeotropic removal of water or dehydrating agents like anhydrous magnesium sulfate. For the target compound, this method requires synthesizing 4,5-dimethoxy-1,2-phenyleneboronic acid as an intermediate, followed by double esterification.

H.C. Brown’s seminal work demonstrated that transesterification rates depend on diol structure: five-membered dioxaborolanes form faster but are less thermodynamically stable than six-membered analogs. Pinacol-derived esters exhibit enhanced stability due to the geminal dimethyl groups, which hinder hydrolysis and oxidation.

Reaction Kinetics and Yield Optimization

In a model study, transesterification of 2-(phenyl)-1,3,2-dioxaborolane with pinacol in CDCl3 reached 99% conversion after 285 hours at room temperature. Accelerated rates are achievable using Dean-Stark traps for water removal, reducing reaction times to 24–48 hours. Table 2 compares yields for boronic esters derived from different diols, highlighting pinacol’s superiority in stability and ease of isolation.

Table 2: Transesterification Yields with Various Diols

Diol Reaction Time (h) Yield (%)
Pinacol 48 89
cis-1,2-Cyclopentanediol 72 78
Ethylene glycol 96 65

Miyaura Borylation of Dihaloarenes

Palladium-Catalyzed Coupling with Diboron Reagents

The Miyaura borylation converts dihaloarenes to bis-boronic esters via palladium-catalyzed coupling with B2pin2. For 1,2-dibromo-4,5-dimethoxybenzene, this method employs Pd(dppf)Cl2 as a catalyst and potassium acetate as a base in dimethyl sulfoxide (DMSO) at 80°C. The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with B2pin2 and reductive elimination.

Limitations and Side Reactions

Competitive debromination and homocoupling are observed at elevated temperatures (>100°C), reducing yields to 60–70%. Additives like triphenylphosphine suppress palladium black formation, improving reproducibility. Table 3 contrasts Miyaura borylation with iridium-catalyzed methods, emphasizing the latter’s efficiency for sterically hindered substrates.

Table 3: Comparison of Borylation Methods

Method Catalyst Yield (%) Reaction Time (h)
Iridium-Catalyzed Ir(COD)OMe 99 16
Miyaura Borylation Pd(dppf)Cl2 70 24
Transesterification None 89 48

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A patented protocol scales iridium-catalyzed borylation to kilogram quantities using continuous flow reactors. Key modifications include substituting cyclopentyl methyl ether with toluene to reduce costs and employing centrifugal partition chromatography for purification.

Applications in Cross-Coupling Reactions

The target compound serves as a precursor in Suzuki-Miyaura couplings for synthesizing biphenyl derivatives. Its stability under basic conditions enables efficient cross-coupling with aryl chlorides at 0.1 mol% catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its boron-containing structure allows for the formation of various organoboron compounds through reactions such as:

  • Suzuki Coupling Reactions : This compound can be utilized in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Materials Science

In materials science, the compound has potential applications in the development of:

  • Polymeric Materials : Due to its ability to form cross-linked networks when polymerized with other monomers.
  • Optoelectronic Devices : The incorporation of this compound into polymeric matrices can enhance the optical properties of materials used in light-emitting diodes (LEDs) and solar cells.

Medicinal Chemistry

The dioxaborolane framework is known for its biological activity. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Studies have shown that certain boron-containing compounds can inhibit cancer cell proliferation.
  • Antiviral Properties : The structural characteristics may contribute to the inhibition of viral replication.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of using 2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki coupling reactions to synthesize various biaryl compounds with high yields and selectivity .

Case Study 2: Development of Photonic Materials

A research group at a leading university explored the incorporation of this compound into polymeric matrices for photonic applications. Their findings indicated that films made from these materials exhibited enhanced light-emitting properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets are the palladium catalyst and the halide substrate, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key analogs differ in substituent positions, linker groups, or electronic properties:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1338078-40-2) 1,2-Phenylene 4,5-Dimethoxy C₂₂H₃₄B₂O₆ 408.1 Ortho-substituted methoxy groups enhance steric hindrance, reducing polymerization defects.
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(...) (1338777-82-4) 1,4-Phenylene 2,5-Dimethoxy C₂₀H₃₂B₂O₆ 390.1 Para-substituted methoxy groups improve conjugation for optoelectronic applications.
2,2'-(1,2-Ethynediyl-di-4,1-phenylene)bis(...) (849681-64-7) Ethynediyl-linked phenylenes None C₂₈H₃₂B₂O₄ 466.2 Rigid acetylene spacer increases planarity, favoring charge transport in semiconductors.
2,2'-[2,5-Bis(octyloxy)-1,4-phenylene]bis(...) (457931-26-9) 1,4-Phenylene 2,5-Bis(octyloxy) C₄₀H₆₈B₂O₆ 694.4 Long alkyl chains enhance solubility in non-polar solvents.
Key Observations:
  • Linker Groups : Ethynediyl-linked analogs (e.g., ) exhibit extended π-conjugation, making them superior for charge-transport materials.
  • Solubility : Alkyloxy substituents (e.g., octyloxy in ) drastically improve solubility in organic solvents compared to methoxy groups.

Reactivity in Cross-Coupling Reactions

Boronic esters are critical in Suzuki-Miyaura reactions. Comparative studies reveal:

  • Electron-Donating Effects : Methoxy groups activate the boronate by donating electron density to the aromatic ring, accelerating coupling kinetics. However, steric hindrance in the 4,5-dimethoxy derivative may reduce reaction yields compared to para-substituted analogs .
  • Polymerization Efficiency : The 2,5-dimethoxy-1,4-phenylene variant achieves higher yields (38.9%) in polymer synthesis due to its para-substitution pattern, which minimizes steric clashes during coupling .

Biological Activity

The compound 2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS Number: 1338777-82-4) is a boronic ester with significant potential in biological and medicinal chemistry. This article explores its biological activity, particularly in the context of anticancer properties and DNA interactions.

  • Molecular Formula: C20H32B2O6
  • Molecular Weight: 390.09 g/mol
  • Appearance: Yellow solid
  • Purity: 99%

The compound is synthesized through reactions involving 4,5-dimethoxy-1,2-dibromobenzene and bis(pinacolato)diboron under palladium catalysis. This synthesis highlights its utility in organic synthesis and pharmaceutical applications.

The biological activity of this compound is primarily linked to its ability to form reactive intermediates capable of inducing DNA damage. Specifically, it acts through the formation of quinone methides (QMs) upon activation by hydrogen peroxide (H₂O₂). These intermediates can lead to DNA interstrand cross-linking (ICL) , which is detrimental to cell viability and proliferation.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit potent anticancer activity. For instance:

  • Cell Lines Tested: Various tissue-derived cancer cells.
  • Mechanism: The formation of DNA cross-links inhibits transcription and replication processes.

In a cell-based screen, compounds with similar structures showed significant inhibition of cancer cell growth while sparing normal cells. The induction of H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes was noted as an indicator of DNA damage correlating with cell death .

Selectivity and Efficacy

The selectivity of these compounds towards cancer cells versus normal cells is attributed to their ability to efficiently induce DNA damage without affecting healthy tissues significantly. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with traditional chemotherapy.

Data Table: Biological Activity Overview

Study Cell Line IC50 (µM) Mechanism Notes
Study 1CLL Lymphocytes10DNA Cross-linkingHigh selectivity for cancer cells
Study 2Breast Cancer Cells15Induction of apoptosisMinimal impact on normal cells
Study 3Colon Cancer Cells12Inhibition of cell cycle progressionSignificant reduction in tumor growth

Case Studies

  • Study on Quinone Methide Formation : Researchers explored the activation of arylboronates by H₂O₂ leading to quinone methide formation. The study highlighted that electron-donating groups significantly enhance cellular activity and DNA cross-linking capabilities .
  • Comparative Analysis : A comparative study assessed the cytotoxic effects of various arylboronates on cancer versus normal cell lines. Results indicated that compounds with specific substituents exhibited improved reactivity and selectivity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting an iodinated or brominated aromatic precursor (e.g., 4,5-dimethoxy-1,2-diiodobenzene) with bis(pinacolato)diboron or its derivatives in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., triethylamine) in solvents like 1,4-dioxane or THF. Reaction conditions (e.g., reflux at 80–100°C for 12–24 hours) must be optimized to achieve yields >70% . Post-synthesis purification often involves column chromatography or recrystallization using ethyl acetate/hexane mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹¹B NMR : To confirm boron environment integrity (typical δ ~30–35 ppm for dioxaborolanes) .
  • ¹H/¹³C NMR : To verify aromatic methoxy groups (δ ~3.8–4.0 ppm for –OCH₃) and assess steric effects from tetramethyl substituents .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (C₂₀H₃₂B₂O₆, exact mass 390.09) .
  • X-ray crystallography : To resolve structural ambiguities, particularly in polymorphic forms .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups influence reactivity in Suzuki-Miyaura couplings?

The tetramethyl substituents on the dioxaborolane rings create significant steric bulk, which slows transmetallation steps in cross-couplings. This necessitates:

  • Elevated temperatures (e.g., 90–110°C) to overcome kinetic barriers.
  • Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency . Kinetic studies using in situ IR or NMR can monitor reaction progress and optimize ligand-to-metal ratios .

Q. What analytical challenges arise when quantifying hydrolytic stability of this compound?

Hydrolysis of the dioxaborolane moiety generates boronic acids, complicating stability assays. To address this:

  • Use pH-controlled aqueous/organic biphasic systems (e.g., THF/H₂O at pH 7.4) to mimic physiological conditions.
  • Monitor degradation via HPLC-UV with a C18 column (λ = 254 nm) and compare retention times against boronic acid standards.
  • Apply kinetic modeling (e.g., pseudo-first-order kinetics) to estimate half-lives under varying humidity and temperature .

Q. How can conflicting crystallographic and computational data on molecular conformation be resolved?

Discrepancies between experimental (X-ray) and DFT-calculated geometries often arise from crystal packing forces. To reconcile these:

  • Perform lattice energy minimization using software like Mercury or CrystalExplorer to account for intermolecular interactions.
  • Compare torsional angles (e.g., dihedral angles between aromatic and dioxaborolane planes) across multiple crystal structures.
  • Validate computational models with solid-state NMR to probe local electronic environments .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across literature (50–85%)?

Yield disparities often stem from:

  • Catalyst purity : Residual moisture or oxygen in Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) impacts turnover numbers.
  • Substrate quality : Trace halides in the aromatic precursor inhibit coupling efficiency.
  • Workup protocols : Incomplete removal of pinacol byproducts via chromatography skews isolated yields. Standardizing reaction conditions (e.g., degassing solvents, using molecular sieves) and reporting isolated vs. crude yields can mitigate discrepancies .

Applications in Method Development

Q. How can this compound serve as a monomer in π-conjugated polymer synthesis?

The bifunctional boronate ester enables iterative cross-couplings to build extended π-systems. For example:

  • Stille-Kelly polymerization : Combine with dihalogenated thiophenes or fluorenes in a toluene/Na₂CO₃ biphasic system.
  • Optimize molecular weight by adjusting monomer stoichiometry (e.g., 1:1.05 excess of boronate to halide) and using microwave-assisted heating for rapid equilibration.
  • Characterize polymer properties via GPC , UV-vis (λmax ~400–500 nm), and electrochemical impedance spectroscopy .

Experimental Design Considerations

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential boronate dust inhalation risks.
  • Spill management : Neutralize residues with damp sand or vermiculite; avoid aqueous washes to prevent hydrolysis.
  • Storage : Argon-atmosphere vials at –20°C to minimize oxidation .

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